molecular formula C6H11ClO B1353893 2,3-Dimethylbutanoyl chloride CAS No. 51760-90-8

2,3-Dimethylbutanoyl chloride

Cat. No. B1353893
CAS RN: 51760-90-8
M. Wt: 134.6 g/mol
InChI Key: MYJXBWNOORYUSN-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanoyl chloride is a chemical compound with the molecular formula C6H11ClO . It is used as a reagent in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbutanoyl chloride consists of a butanoyl group (a four-carbon chain) with two methyl groups (CH3) attached to the second and third carbons, and a chloride (Cl) attached to the carbonyl carbon (C=O) of the butanoyl group . The InChI code for this compound is 1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylbutanoyl chloride include a molecular weight of 134.60 g/mol, a computed XLogP3-AA value of 2.6, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .

Scientific Research Applications

Intermediate in Sweetener Synthesis

2,3-Dimethylbutanoyl chloride is utilized in the synthesis of 3,3-Dimethylbutyraldehyde (DMBD), a key intermediate in the production of the high-intensity sweetener neotame. A method involving chlorination and catalytic hydrogenation under atmospheric pressure has been developed for efficient synthesis of DMBD from 3,3-dimethylbutanoic acid, using 2,3-dimethylbutanoyl chloride as an intermediate. The process achieves a yield of 92% for 2,3-dimethylbutanoyl chloride under optimized conditions, demonstrating its significance in industrial sweetener production (Xun Yu-jun, 2009).

Catalyst in Hydrogenation Processes

In another study, 2,3-dimethylbutanoyl chloride is selectively hydrogenated to 3,3-dimethylbutyraldehyde using a silica-supported Pd nanoparticle catalyst. This novel method shows improved yield and selectivity compared to traditional catalysts, highlighting the potential of 2,3-dimethylbutanoyl chloride in advanced catalytic applications (Sifang Li, Guoqin Chen, Lan Sun, 2011).

Thermal Stability Studies

The thermal stability of related compounds, such as 3,3-Dimethylbutanol-2 and 2,3-dimethylbutanol-2, has been analyzed to understand the decomposition mechanisms of these types of molecules. Such studies provide insights into the stability and reactivity of compounds like 2,3-dimethylbutanoyl chloride under various conditions, which is crucial for their application in various industrial processes (W. Tsang, 1976).

Application in Organohalogen Chemistry

2,3-Dimethylbutanoyl chloride is involved in reactions with other organohalogen compounds, demonstrating its utility in the synthesis of complex organohalogen molecules. These reactions are important for the development of new materials and chemicals with specific properties (E. Z. Said, A. E. Tipping, 1972).

Safety And Hazards

2,3-Dimethylbutanoyl chloride is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

2,3-dimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXBWNOORYUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502121
Record name 2,3-Dimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutanoyl chloride

CAS RN

51760-90-8
Record name 2,3-Dimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JK Stille, F Huang, MT Regan - Journal of the American Chemical …, 1974 - ACS Publications
The decarbonylation of erythro-and threo-2, 3-diphenylbutanoyl chloride with chlorotris (triphenylphosphine) rhodium (I) gave exclusively trans-and m-methylstilbene, respectively. …
Number of citations: 37 pubs.acs.org
WT Brady, PL Ting - The Journal of Organic Chemistry, 1976 - ACS Publications
Analytical samples were prepared by adding a solution of 0.12 g (0.001 mol) of 4-chlorobenzenesulfenyl chloride in 5 ml of methylene chloride to 0.001 mol of alkyne in 3 ml of …
Number of citations: 14 pubs.acs.org
JK Stille, RW Fries - Journal of the American Chemical Society, 1974 - ACS Publications
When (S)-(—)-a-trifluoromethylphenylacetyl chloride (3) was decarbonylated with stoichiometric amounts of chlorotris (triphenylphosphine) rhodium (I)(1), the-trifluoromethylbenzyl …
Number of citations: 45 pubs.acs.org
FFUJEN HUANG - 1974 - search.proquest.com
INFoRMArion rouseRs Page 1 INFoRMArion rouseRs This material was produced from a microfilm copy of the original document. While the most advanced technological means to …
Number of citations: 0 search.proquest.com
PL Ting - 1975 - search.proquest.com
The investigation presented is in two parts: a study of the mixed dimerizations of halogenated ketenes with non-halogenated ketenes and a study of the rearran gements of 8-chloro-8-…
Number of citations: 2 search.proquest.com

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